Cas no 923208-64-4 (N-(1-cyanocyclohexyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide)

N-(1-cyanocyclohexyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(1-cyanocyclohexyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide
- EN300-26684440
- AKOS033696519
- Z19631177
- 923208-64-4
-
- インチ: 1S/C12H17N3OS2/c13-9-12(4-2-1-3-5-12)15-10(16)8-18-11-14-6-7-17-11/h1-8H2,(H,15,16)
- InChIKey: YGHBCXHJFAVGJI-UHFFFAOYSA-N
- ほほえんだ: S(C1=NCCS1)CC(NC1(C#N)CCCCC1)=O
計算された属性
- せいみつぶんしりょう: 283.08130452g/mol
- どういたいしつりょう: 283.08130452g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 393
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): 2
N-(1-cyanocyclohexyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26684440-0.05g |
N-(1-cyanocyclohexyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide |
923208-64-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclohexyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide 関連文献
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
N-(1-cyanocyclohexyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamideに関する追加情報
Professional Introduction to N-(1-cyanocyclohexyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide (CAS No. 923208-64-4)
N-(1-cyanocyclohexyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 923208-64-4, represents a unique structural motif that combines a cyano-substituted cyclohexyl group with a thiazole sulfanyl moiety linked to an acetamide backbone. The intricate arrangement of these functional groups not only imparts distinct chemical properties but also opens up diverse possibilities for its application in drug discovery and medicinal chemistry.
The N-(1-cyanocyclohexyl) portion of the molecule serves as a key pharmacophoric element, contributing to the compound's solubility and interaction with biological targets. The cyano group (-CN) is particularly noteworthy, as it can participate in hydrogen bonding and exhibit moderate electrophilicity, which may enhance binding affinity to specific enzymes or receptors. This feature is particularly relevant in the design of small-molecule inhibitors targeting therapeutic proteins.
Complementing this structural feature is the 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide moiety, which introduces a thiazole ring system into the molecular framework. Thiazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The sulfanyl (-S-) group attached to the thiazole ring further enhances the compound's potential bioactivity by facilitating interactions with sulfur-rich biomolecules such as cysteine residues in proteins. This dual functionality makes N-(1-cyanocyclohexyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic applications. The combination of cyclohexyl and thiazole derivatives has been explored in various contexts, including the synthesis of kinase inhibitors and protease modulators. For instance, studies have demonstrated that thiazole sulfanyl-containing compounds can disrupt protein-protein interactions critical for disease pathogenesis. The presence of both cyano and sulfanyl groups in N-(1-cyanocyclohexyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide suggests that it may exhibit similar inhibitory effects on relevant biological targets.
The acetamide moiety at the terminal position of the molecule not only contributes to its overall solubility but also serves as a site for further derivatization. Acetamides are frequently employed in drug design due to their ability to form stable amide bonds with biological molecules. This structural feature allows for modifications that can fine-tune the pharmacokinetic and pharmacodynamic properties of the compound. For example, introducing fluorine substituents at strategic positions within the acetamide group has been shown to enhance metabolic stability and improve oral bioavailability.
Advances in computational chemistry have also played a pivotal role in understanding the potential biological activity of N-(1-cyanocyclohexyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide. Molecular docking simulations have been used to predict interactions between this compound and various protein targets. These studies have revealed that the cyano and sulfanyl groups are key determinants of binding affinity, suggesting that they may form critical hydrogen bonds or electrostatic interactions with residues in target proteins. Such insights are invaluable for guiding experimental efforts aimed at optimizing the compound's biological activity.
In vitro studies have begun to explore the pharmacological profile of N-(1-cyanocyclohexyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide across multiple therapeutic areas. Preliminary data indicate that this compound exhibits moderate activity against certain enzymatic targets associated with inflammatory diseases and cancer progression. The thiazole sulfanyl group appears to be particularly important for mediating these effects by interacting with cysteine proteases or other sulfur-containing biomolecules. Further investigations are warranted to fully elucidate its mechanism of action and potential therapeutic applications.
The synthesis of N-(1-cyanocyclohexyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide represents an excellent example of how structural complexity can be leveraged to develop novel bioactive molecules. The integration of cyclohexyl and thiazole moieties into a single framework provides a rich scaffold for medicinal chemists to explore through iterative modifications. By carefully tuning functional groups such as the cyano and sulfanyl moieties, researchers can optimize both potency and selectivity for desired biological outcomes.
Looking ahead, N-(1-cyanocyclohexyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide holds promise as a lead compound for further development into therapeutic agents. Its unique structural features combined with preliminary evidence of bioactivity make it an attractive candidate for preclinical studies. As our understanding of molecular interactions continues to evolve through interdisciplinary approaches involving chemistry, biology, and computational science, compounds like this one will play an increasingly important role in addressing unmet medical needs.
923208-64-4 (N-(1-cyanocyclohexyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide) 関連製品
- 141676-35-9(Vasonatrin Peptide (VNP))
- 2172509-06-5(2-1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid)
- 89999-56-4(Benzenepropanamine, β-methyl-, (R)- (9CI))
- 485402-39-9(2-methyl-4,5,6,7-tetrahydro-3H-imidazo4,5-cpyridine dihydrochloride)
- 1804668-55-0(2-Bromo-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylic acid)
- 888939-48-8(Isoindoline-1,3-dione Alanyl Glutamine)
- 1824385-96-7(3-(Boc-amino)-4-(4-methoxyphenyl)butyricAcid)
- 1805158-85-3(Methyl 5-chloro-2-cyano-3-ethylphenylacetate)
- 1822714-67-9(4-Bromo-6-hydroxypyridazin-3(2H)-one)
- 64913-16-2(1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose)




